molecular formula C8H8N2S B8464324 5-Methylthieno[2,3-c]pyridin-7-amine

5-Methylthieno[2,3-c]pyridin-7-amine

Cat. No. B8464324
M. Wt: 164.23 g/mol
InChI Key: ILFLNXFTXBURRL-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

A solution of N-(2,4-dimethoxybenzyl)-5-methylthieno[2,3-c]pyridin-7-amine (235 mg, 0.747 mmol) in trifluoroacetic acid (6 mL) was heated to 40° C. for 1 hour. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. Toluene was added to the flask and the reaction mixture was concentrated under reduced pressure again. The residue was diluted with 10% 2-propanol/chloroform (30 mL), saturated aqueous sodium bicarbonate solution (20 mL), and saturated aqueous sodium carbonate solution (10 mL). The layers were separated, and the aqueous layer was extracted with additional 10% 2-propanol/chloroform (2×10 mL). The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (1-5% methanol/dichloromethane, linear gradient) to afford 5-methylthieno[2,3-c]pyridin-7-amine. MS ESI calc'd. for C8H9N2S [M+H]+ 165. found 165. 1H NMR (500 MHz, CDCl3) δ 7.54 (d, J=5.3 Hz, 1H), 7.23 (d, J=5.3 Hz, 1H), 7.03 (s, 1H), 4.66 (s, 2H), 2.49 (s, 3H).
Name
N-(2,4-dimethoxybenzyl)-5-methylthieno[2,3-c]pyridin-7-amine
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[NH:6][C:7]1[N:8]=[C:9]([CH3:16])[CH:10]=[C:11]2[CH:15]=[CH:14][S:13][C:12]=12>FC(F)(F)C(O)=O>[CH3:16][C:9]1[CH:10]=[C:11]2[CH:15]=[CH:14][S:13][C:12]2=[C:7]([NH2:6])[N:8]=1

Inputs

Step One
Name
N-(2,4-dimethoxybenzyl)-5-methylthieno[2,3-c]pyridin-7-amine
Quantity
235 mg
Type
reactant
Smiles
COC1=C(CNC=2N=C(C=C3C2SC=C3)C)C=CC(=C1)OC
Name
Quantity
6 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene was added to the flask
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure again
ADDITION
Type
ADDITION
Details
The residue was diluted with 10% 2-propanol/chloroform (30 mL), saturated aqueous sodium bicarbonate solution (20 mL), and saturated aqueous sodium carbonate solution (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional 10% 2-propanol/chloroform (2×10 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (1-5% methanol/dichloromethane, linear gradient)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(=C(N1)N)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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